molecular formula C9H8ClNO4 B1599674 Dimethyl 3-chloropyridine-2,5-dicarboxylate CAS No. 106014-21-5

Dimethyl 3-chloropyridine-2,5-dicarboxylate

Cat. No. B1599674
M. Wt: 229.62 g/mol
InChI Key: SINDYKCLGNROTL-UHFFFAOYSA-N
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Description

Dimethyl 3-chloropyridine-2,5-dicarboxylate is a chemical compound with the CAS Number: 106014-21-5 . It has a molecular weight of 229.62 and its IUPAC name is dimethyl 3-chloro-2,5-pyridinedicarboxylate . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for Dimethyl 3-chloropyridine-2,5-dicarboxylate is 1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Dimethyl 3-chloropyridine-2,5-dicarboxylate is a solid substance . and is typically stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

  • Organic Synthesis : This compound can be used as an intermediate in the synthesis of more complex organic molecules . The specific methods of application or experimental procedures would depend on the target molecule being synthesized.

  • Agrochemicals : In the field of agrochemicals, this compound could be used in the synthesis of pesticides or other agricultural chemicals . The specific application would depend on the type of agrochemical being produced.

  • Pharmaceuticals : This compound could potentially be used in the synthesis of pharmaceutical drugs . The specific application would depend on the type of drug being produced.

  • Dyestuffs : In the field of dyestuffs, this compound could be used in the production of various dyes . The specific application would depend on the type of dye being produced.

  • Molecular Simulations : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound for producing impressive simulation visualizations .

  • Material Science : This compound could potentially be used in the synthesis of new materials or in the study of material properties .

  • Organic Synthesis : This compound can be used as an intermediate in the synthesis of more complex organic molecules . The specific methods of application or experimental procedures would depend on the target molecule being synthesized.

  • Agrochemicals : In the field of agrochemicals, this compound could be used in the synthesis of pesticides or other agricultural chemicals . The specific application would depend on the type of agrochemical being produced.

  • Pharmaceuticals : This compound could potentially be used in the synthesis of pharmaceutical drugs . The specific application would depend on the type of drug being produced.

  • Dyestuffs : In the field of dyestuffs, this compound could be used in the production of various dyes . The specific application would depend on the type of dye being produced.

  • Molecular Simulations : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound for producing impressive simulation visualizations .

  • Material Science : This compound could potentially be used in the synthesis of new materials or in the study of material properties .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

dimethyl 3-chloropyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINDYKCLGNROTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466922
Record name Dimethyl 3-chloropyridine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-chloropyridine-2,5-dicarboxylate

CAS RN

106014-21-5
Record name 2,5-Dimethyl 3-chloro-2,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106014-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 3-chloropyridine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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